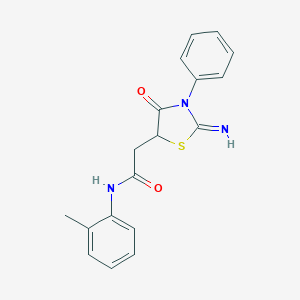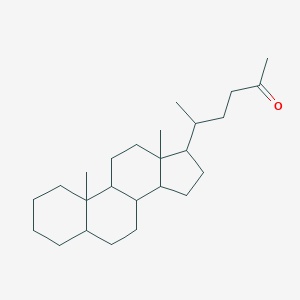
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as MOBA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MOBA belongs to the family of benzoxazole derivatives and has been studied for its various biological and pharmacological properties.
作用机制
The exact mechanism of action of N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Additionally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-induced damage. Furthermore, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit various biological activities, making it a promising candidate for further investigation. However, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide also has some limitations. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Additionally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One potential area of investigation is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of research is its potential as an anticancer agent. More studies are needed to determine its effectiveness against various types of cancer and to elucidate its mechanism of action. Finally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders. Further research is needed to explore these potential applications.
合成方法
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the condensation of 3-methoxyaniline and salicylic acid to form 2-hydroxy-3-methoxybenzaldehyde. This intermediate product is then reacted with 2-aminobenzoic acid to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Finally, N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is obtained by reacting 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid with 3-methoxyaniline and acetic anhydride.
科学研究应用
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit various biological and pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
属性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2O4/c1-21-12-6-4-5-11(9-12)17-15(19)10-18-13-7-2-3-8-14(13)22-16(18)20/h2-9H,10H2,1H3,(H,17,19) |
InChI 键 |
HCBJXCRXCOETAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)
![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)


![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)